molecular formula C16H20N4O2 B2597767 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 1797252-69-7

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2597767
CAS No.: 1797252-69-7
M. Wt: 300.362
InChI Key: KZJNSMXHDFPINK-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound featuring a pyrimidine core, a privileged scaffold in medicinal chemistry. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms and is a fundamental building block in nucleic acids and many pharmaceuticals . Pyrimidine derivatives are recognized for their wide range of pharmacological activities and are found in numerous marketed drugs across various therapeutic categories, including anticancer, antiviral, antibacterial, and antihypertensive agents . The specific structural features of this compound—including the 2-(dimethylamino)pyrimidine moiety and the 4-methoxyphenylacetamide group—suggest potential for interaction with biological targets such as enzyme active sites and protein receptors, which are often pursued in drug discovery programs . For instance, similar disubstituted pyrimidine compounds have been investigated as potent and selective inverse agonists for the CB2 receptor or as key intermediates in synthesizing kinase inhibitors with anti-angiogenic and anticancer properties . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-20(2)16-17-9-8-13(19-16)11-18-15(21)10-12-4-6-14(22-3)7-5-12/h4-9H,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNSMXHDFPINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.

    Substitution Reaction: The dimethylamino group is introduced via nucleophilic substitution, replacing a leaving group on the pyrimidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction between the pyrimidine derivative and 4-methoxyphenylacetic acid, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative under strong oxidizing conditions.

    Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile compound in organic synthesis.

Reaction TypeExample ReagentsProducts Formed
Oxidation Potassium permanganateN-Oxide derivatives
Reduction Lithium aluminum hydrideReduced amine derivatives
Substitution Nucleophiles (amines, thiols)Substituted pyrimidine derivatives

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways. Notably, studies have shown that derivatives of similar pyrimidine compounds can inhibit specific enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in synthesizing bioactive lipid mediators.

Case Study: Inhibition of NAPE-PLD
A related compound was identified as a potent inhibitor of NAPE-PLD, leading to decreased levels of anandamide in neuronal cells. This inhibition was linked to significant effects on emotional behavior in animal models, highlighting the potential for exploring therapeutic applications in neuropsychiatric disorders .

Medicine

The medicinal applications of this compound are particularly promising. Research indicates potential therapeutic properties including:

  • Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : The compound's structural characteristics may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and methoxyphenylacetamide moiety can facilitate binding to specific sites on proteins, modulating their activity. This compound may also interfere with cellular pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

A. Anti-Cancer Acetamide Derivatives ():
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related derivatives demonstrate potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines. These compounds share the 4-methoxyphenyl acetamide backbone but incorporate sulfonyl-linked quinazoline rings instead of pyrimidine. The pyrimidine moiety in the target compound may enhance DNA intercalation or kinase inhibition compared to quinazoline-based analogues .

B. Benzothiazole-Based Analogues (): N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide and its derivatives from a European patent application highlight the role of heterocyclic rings. Replacing benzothiazole with pyrimidine (as in the target compound) could alter binding affinity due to differences in electron distribution and steric bulk. Benzothiazole derivatives are known for tyrosine kinase inhibition, suggesting the target compound may similarly target kinase pathways but with modified selectivity .

C. Pyrimidine-Linked Succinamide Derivatives (): Compounds like N1-(2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)-N4-(2-(cyclohexylamino)-2-oxoethyl)-N4-methyl-succinamide (7e) feature bis(4-methoxyphenyl)pyrimidin-4-yl groups with extended side chains.

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Solubility Insights
Target Compound ~357.4* 2-(Dimethylamino)pyrimidinyl Not reported Moderate (polar dimethylamino group)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) ~529.5 Quinazoline-sulfonyl Not reported Low (bulky sulfonyl group)
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ~347.8 Chlorobenzothiazole Not reported Moderate (chlorine enhances lipophilicity)
Compound 7e ~520.2 Bis(4-methoxyphenyl)pyrimidinyl 223–225 Poor (high molecular weight)

*Calculated based on molecular formula.

Key Differentiators

  • Linker Simplicity : The methylene linker between the pyrimidine and acetamide groups may enhance pharmacokinetic properties compared to bulkier succinamide or sulfonamide linkers .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, with a molecular weight of approximately 342.40 g/mol. The structure features a pyrimidine ring substituted with dimethylamino and an acetamide moiety linked to a 4-methoxyphenyl group.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results indicate that the compound may serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains .

2. Antifungal Activity

The antifungal efficacy of related compounds has also been explored, revealing that certain derivatives demonstrate potent activity against fungi such as Candida albicans. The reported MIC values for these compounds were found to be between 16.69 to 78.23 µM against C. albicans, showcasing the potential for therapeutic applications in treating fungal infections .

Case Studies and Research Findings

A comprehensive analysis of the biological activity of this compound has highlighted several pertinent case studies:

Case Study 1: Anticancer Potential

In vitro studies have indicated that compounds structurally similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Research into the mechanism of action revealed that the compound may function as a positive allosteric modulator for certain receptors involved in neurotransmission, which could explain its neuroprotective effects observed in preliminary studies . This suggests avenues for further exploration in neurodegenerative diseases.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Temperature : 80–110°C for nucleophilic substitution or coupling reactions (common in pyrimidine derivatives) .

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for acetamide bond formation .

  • Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination) .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for isolating high-purity product (>95%) .

    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–110°CHigher yields above 90°C
SolventDMF/DMSO15–20% yield improvement vs. THF
Catalyst Loading5 mol% Pd(OAc)₂Reduces byproduct formation

Q. How can structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : Key peaks for dimethylamino (δ 2.8–3.2 ppm, singlet) and methoxyphenyl (δ 3.8 ppm, singlet) groups .

  • HRMS : Exact mass verification (e.g., calculated [M+H]⁺ = 371.1874) .

  • X-ray Crystallography : Resolves stereoelectronic effects in pyrimidine-acetamide linkages (if crystals are obtainable) .

    • Data Table :
TechniqueDiagnostic FeaturesReference
¹H NMRδ 7.2–7.4 ppm (aromatic protons), δ 4.5 ppm (CH₂ bridge)
¹³C NMRCarbonyl C=O at δ 170–175 ppm

Q. What in vitro assays are suitable for initial biological evaluation?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Kinase Inhibition : Screen against EGFR or CDK2 due to pyrimidine’s role in ATP-binding pockets .

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations .

  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation .

    • Data Table :
AssayProtocol DetailsOutcome Example
MTT Cytotoxicity48–72 hr incubation, IC₅₀ = 12.5 µM (MCF-7)
Kinase InhibitionIC₅₀ < 1 µM for CDK2 (similar pyrimidines)

Advanced Research Questions

Q. How to resolve contradictions in SAR studies for analogs with varying methoxy/dimethylamino substitutions?

  • Methodological Answer :
  • Molecular Docking : Compare binding poses in target proteins (e.g., EGFR) using AutoDock Vina .

  • Free Energy Calculations : MM-PBSA/GBSA to quantify substituent effects on binding affinity .

  • Meta-Analysis : Cross-reference data from PubChem (e.g., BioActivity data for CID 129184818) .

    • Data Table :
SubstituentBinding Energy (ΔG, kcal/mol)Activity Trend
4-Methoxyphenyl-8.2 ± 0.3High activity
3,5-Dimethyl-7.1 ± 0.5Moderate

Q. What strategies mitigate poor bioavailability observed in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
  • Metabolic Stability : Liver microsome assays to identify CYP450-mediated degradation hotspots .

Q. How to address discrepancies in computational vs. experimental logP values?

  • Methodological Answer :
  • Experimental Validation : Use shake-flask method with octanol/water partitioning .

  • Software Cross-Check : Compare ChemAxon, ACD/Labs, and Schrödinger predictions .

  • Fragment Contribution : Adjust for pyrimidine’s electron-withdrawing effects on logP .

    • Data Table :
MethodlogP ValueDeviation from Exp.
ChemAxon2.1+0.3
Experimental1.8-

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